molecular formula C11H18FNO3 B2426157 Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1935972-25-0

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No. B2426157
CAS RN: 1935972-25-0
M. Wt: 231.267
InChI Key: PIFHSYTZDQNYFA-UHFFFAOYSA-N
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Description

The compound “Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a complex organic molecule. It contains a bicyclic structure, which is a structure with two rings. The “2-oxa” indicates the presence of an oxygen atom in the ring structure, and “5-azabicyclo” suggests the presence of a nitrogen atom. The “fluoromethyl” group is a carbon atom bonded to three hydrogen atoms and one fluorine atom. The “tert-butyl” is a carbon atom bonded to three other carbon atoms and the “carboxylate” is a functional group consisting of a carbon, two oxygen atoms, and a hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a bicyclic structure with an oxygen atom and a nitrogen atom incorporated into the rings. The presence of these heteroatoms (atoms other than carbon and hydrogen in organic compounds) likely has a significant impact on the compound’s chemical properties and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is utilized in the synthesis of complex molecular structures. For instance, Hart and Rapoport (1999) synthesized a glutamic acid analogue from L-serine, involving a key transannular alkylation step forming a related [2.2.1] ring system (Hart & Rapoport, 1999). Similarly, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, characterized by NMR spectroscopy and mass spectrometry (Moriguchi et al., 2014).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound play a critical role. For example, Carroll et al. (2001) developed analogues of epibatidine, a potent analgesic, utilizing a similar bicyclic structure (Carroll et al., 2001).

Advanced Organic Synthesis

This compound is also used in advanced organic synthesis for creating novel molecular frameworks. Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for substituted piperidines, starting from a related N-Boc-protected bicyclic compound (Harmsen et al., 2011).

Stereochemistry and Chiral Synthesis

The compound's structure is instrumental in studying stereochemistry and chiral synthesis. Maton et al. (2010) developed an efficient route to synthesize an enantiomerically pure analogue, showcasing its relevance in stereoselective synthesis (Maton et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system, which is typically studied in the context of drug discovery. Without specific information or studies on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, while others may be toxic or harmful to the environment. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Future Directions

The study of new and complex organic compounds like “Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a crucial aspect of organic chemistry and materials science. These compounds can have a wide range of applications, from pharmaceuticals to materials for electronics. Future research could involve studying the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(14)13-5-9-7(4-12)8(13)6-15-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFHSYTZDQNYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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